

Physicochemical Characterization of 1-Methyl-2-oxopiperidine-4-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 1-Methyl-2-oxopiperidine-4-carboxylic acid

Cat. No.: B1291826

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the known physicochemical properties of **1-Methyl-2-oxopiperidine-4-carboxylic acid**. Due to the limited availability of experimental data in public literature for this specific compound, this document also furnishes detailed experimental protocols for the determination of key physicochemical parameters, serving as a procedural framework for researchers.

Core Physicochemical Data

1-Methyl-2-oxopiperidine-4-carboxylic acid is a heterocyclic organic compound. Basic identifiers and properties are summarized below.

Property	Value	Source
IUPAC Name	1-methyl-2-oxopiperidine-4-carboxylic acid	-
CAS Number	1000932-09-1	[1]
Molecular Formula	C ₇ H ₁₁ NO ₃	[1]
Molecular Weight	157.17 g/mol	[1]
Appearance	Solid (predicted)	[2]
Melting Point	Data not available	-
Boiling Point	Data not available	-
Aqueous Solubility	Data not available	-
pKa	Data not available	-
Predicted XlogP	-0.7	[3]

Note: The XlogP value is a computationally predicted measure of lipophilicity. The negative value suggests that the compound is likely to be hydrophilic.

Experimental Protocols for Physicochemical Characterization

Given the absence of comprehensive experimental data, the following sections detail standardized methodologies for determining the key physicochemical properties of **1-Methyl-2-oxopiperidine-4-carboxylic acid**.

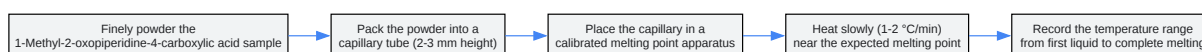
Determination of Melting Point

The melting point is a fundamental indicator of a solid compound's purity.

Methodology: Capillary Melting Point Determination

- **Sample Preparation:** A small, dry sample of **1-Methyl-2-oxopiperidine-4-carboxylic acid** is finely powdered.

- **Capillary Loading:** The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
- **Instrumentation:** The capillary tube is placed in a calibrated melting point apparatus.
- **Heating:** The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A sharp melting range typically indicates high purity.



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Capillary Melting Point Determination Workflow

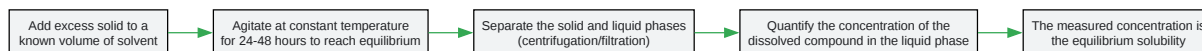
Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug development, influencing absorption and distribution.

Methodology: Shake-Flask Method

- **Sample Preparation:** An excess amount of solid **1-Methyl-2-oxopiperidine-4-carboxylic acid** is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.
- **Equilibration:** The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.^[4]
- **Phase Separation:** The resulting suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
- **Quantification:** The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection or a validated titration method. This concentration represents the equilibrium solubility.[5]



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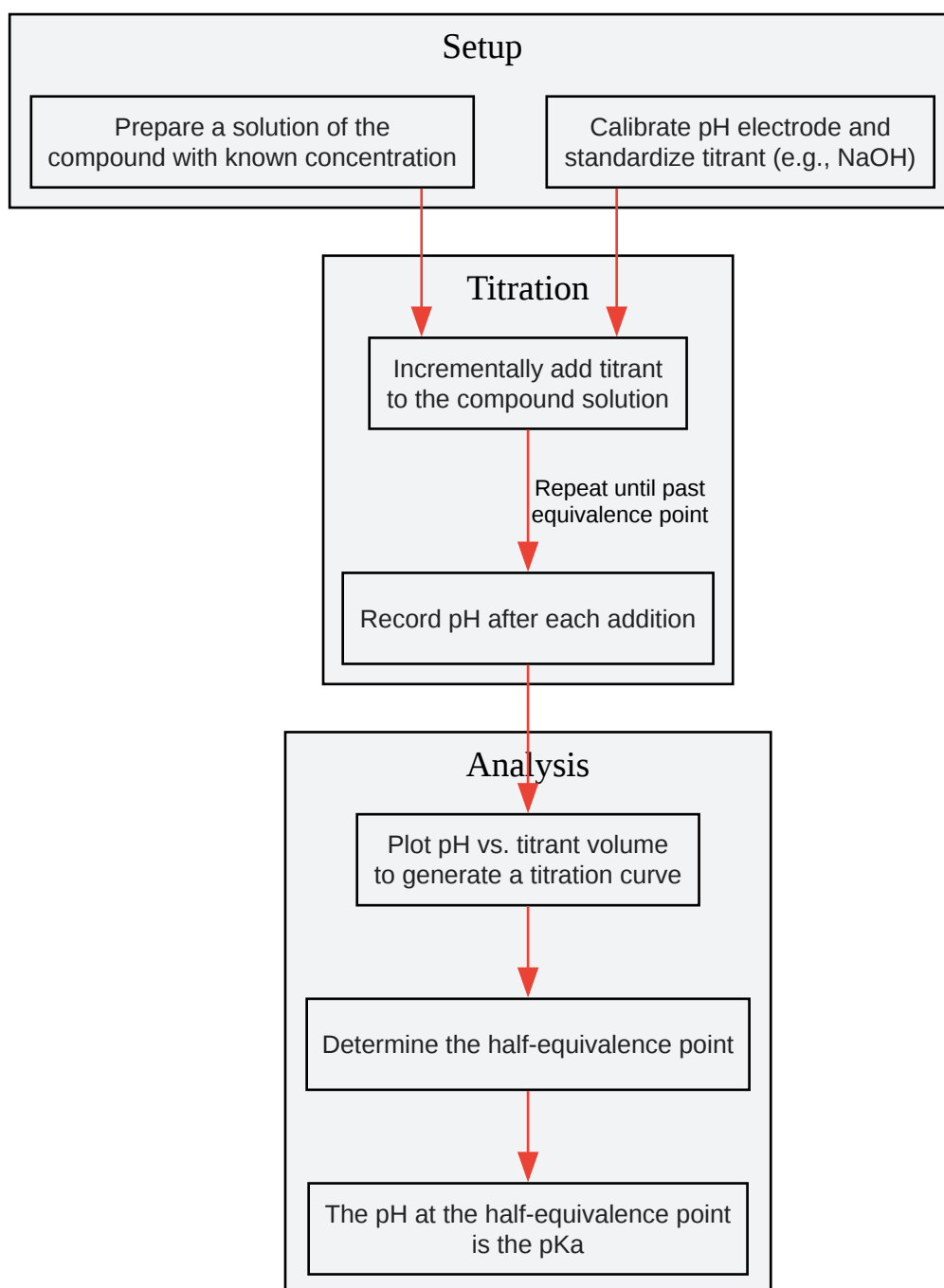
Shake-Flask Method for Solubility Determination

Determination of pKa (Acid Dissociation Constant)

The pKa value is essential for predicting the ionization state of a molecule at a given pH, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

- **Solution Preparation:** A precise amount of **1-Methyl-2-oxopiperidine-4-carboxylic acid** is dissolved in deionized water to create a solution of known concentration (e.g., 0.01 M).[4]
- **Titration Setup:** The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[6]
- **Titration:** A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the stirred solution.[4]
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant. The titration continues past the equivalence point.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[7] Alternatively, the inflection point of the first derivative of the titration curve can be used to determine the equivalence point.[7]



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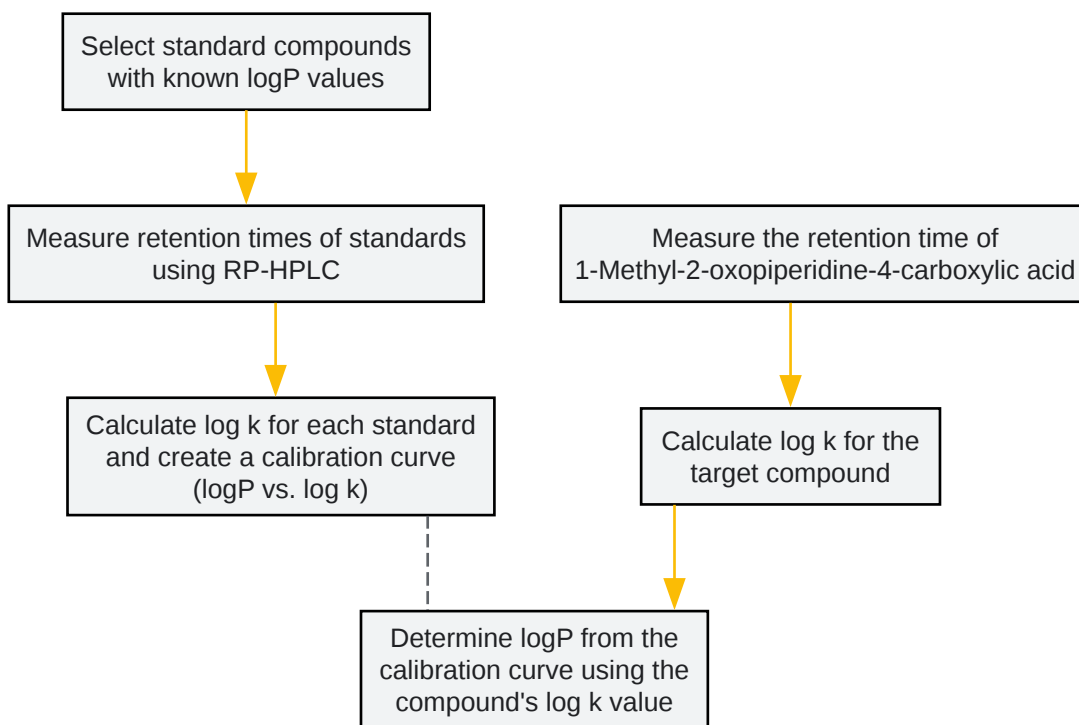
Potentiometric Titration for pKa Determination

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.

Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

- **Standard Preparation:** A series of standard compounds with known logP values that bracket the expected logP of the analyte are prepared.
- **Chromatographic System:** An RP-HPLC system with a C18 column is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
- **Calibration:** The standard compounds are injected, and their retention times (t_R) are measured. The logarithm of the capacity factor ($\log k$) is calculated for each standard. A calibration curve is generated by plotting the known logP values of the standards against their corresponding $\log k$ values.
- **Sample Analysis:** **1-Methyl-2-oxopiperidine-4-carboxylic acid** is injected into the same HPLC system under identical conditions, and its retention time is measured.
- **logP Determination:** The $\log k$ for the target compound is calculated from its retention time. The logP is then determined by interpolating from the calibration curve.^{[8][9]}



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